

"validation of Creatine citrate purity by independent laboratory testing"

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Compound of Interest

Compound Name: Creatine citrate

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Independent Analysis of Creatine Citrate Purity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Creatine Citrate** purity, with a focus on independent laboratory validation. While Creatine Monohydrate is the most extensively studied and certified form of creatine, this guide aims to objectively present the available data for **Creatine Citrate** to inform research and development decisions. The scarcity of publicly available third-party testing for **Creatine Citrate** is a critical finding for professionals requiring high-purity compounds for experimental use.

Data Presentation: Purity and Impurity Analysis

The following table summarizes representative purity data for Creatine Monohydrate from a third-party certified source and available research data on **Creatine Citrate**. The lack of a publicly available Certificate of Analysis (CoA) from an independent lab for a commercial **Creatine Citrate** product necessitates the use of data from a clinical study.

Parameter	Creatine Monohydrate (NSF Certified for Sport®) [1]	Tri-Creatine Citrate (Research Grade)
Assay (Purity)	98.8%	Not specified, but used in a human pharmacokinetic study.
Creatinine	Not specified in CoA, but a known impurity.	<100 ppm
Dicyandiamide (DCD)	Not specified in CoA, but a known impurity.	Not Detectable by HPLC
Dihydrotriazine (DHT)	Not specified in CoA, but a known impurity.	Not Detectable by HPLC
Heavy Metals	No detectable levels of Arsenic, Cadmium, Lead, and Mercury. [1]	Not specified.
Microbiological Safety	Complies with safety requirements.	Not specified.

Note: The data for Creatine Monohydrate is based on a product certified by NSF International, a recognized third-party organization that verifies product formulation, purity, and absence of banned substances.[\[1\]](#)[\[2\]](#)[\[3\]](#) The data for Tri-Creatine Citrate is derived from a study that used materials from a specific supplier for research purposes and may not be representative of all commercially available **Creatine Citrate** products.

Comparative Analysis

Creatine Monohydrate, particularly from reputable sources that invest in third-party certifications like NSF Certified for Sport® or Informed Sport, offers a high degree of assurance regarding purity and safety. These certifications involve rigorous testing for contaminants, banned substances, and verification of label claims.[\[2\]](#)

Creatine Citrate is known to be more water-soluble than Creatine Monohydrate.[\[4\]](#) However, there is a significant lack of publicly accessible independent laboratory testing and certifications for commercial **Creatine Citrate** supplements. A 2022 analysis of creatine supplements

available on Amazon.com found that only 8% of all creatine products advertised third-party certification from recognized bodies like NSF International or Informed Sport.^[5] This analysis also highlighted that alternative forms of creatine, including citrate, often lack the robust scientific backing for bioavailability, efficacy, and safety that Creatine Monohydrate possesses.^[5]

For researchers and drug development professionals, the verifiable purity of a compound is paramount. The readily available Certificates of Analysis for many Creatine Monohydrate products provide a level of quality assurance that is not currently matched by publicly available data for **Creatine Citrate**.

Experimental Protocols: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of creatine compounds and quantifying impurities. The following is a generalized protocol based on established methods for the analysis of creatine and its common impurities.

Objective: To quantify the concentration of Creatine and the primary impurities (Creatinine, Dicyandiamide) in a sample.

Materials and Reagents:

- Creatine reference standard (>99% purity)
- Creatinine reference standard
- Dicyandiamide (DCD) reference standard
- HPLC-grade water
- HPLC-grade acetonitrile
- Phosphoric acid or a suitable buffer (e.g., potassium phosphate monobasic)
- 0.45 µm syringe filters

Instrumentation:

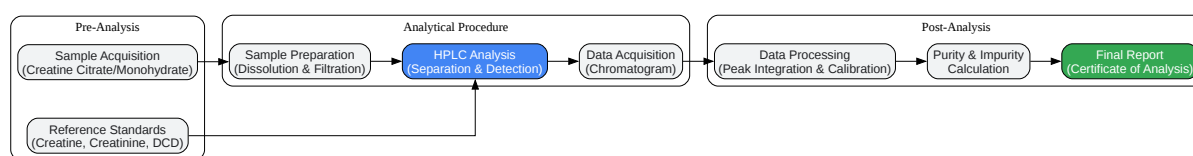
- HPLC system equipped with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

- Mobile Phase Preparation: Prepare a potassium phosphate monobasic solution (e.g., 50 mM) and adjust the pH to a suitable level (e.g., with phosphoric acid). The mobile phase may also contain a small percentage of an organic modifier like acetonitrile.
- Standard Solution Preparation:
 - Accurately weigh and dissolve the creatine, creatinine, and DCD reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range of the samples.
- Sample Preparation:
 - Accurately weigh a known amount of the **Creatine Citrate** or Creatine Monohydrate powder.
 - Dissolve the sample in a precise volume of HPLC-grade water or mobile phase to a target concentration.
 - Ensure complete dissolution through vortexing or sonication.
 - Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column
 - Mobile Phase: Isocratic elution with the prepared buffer.

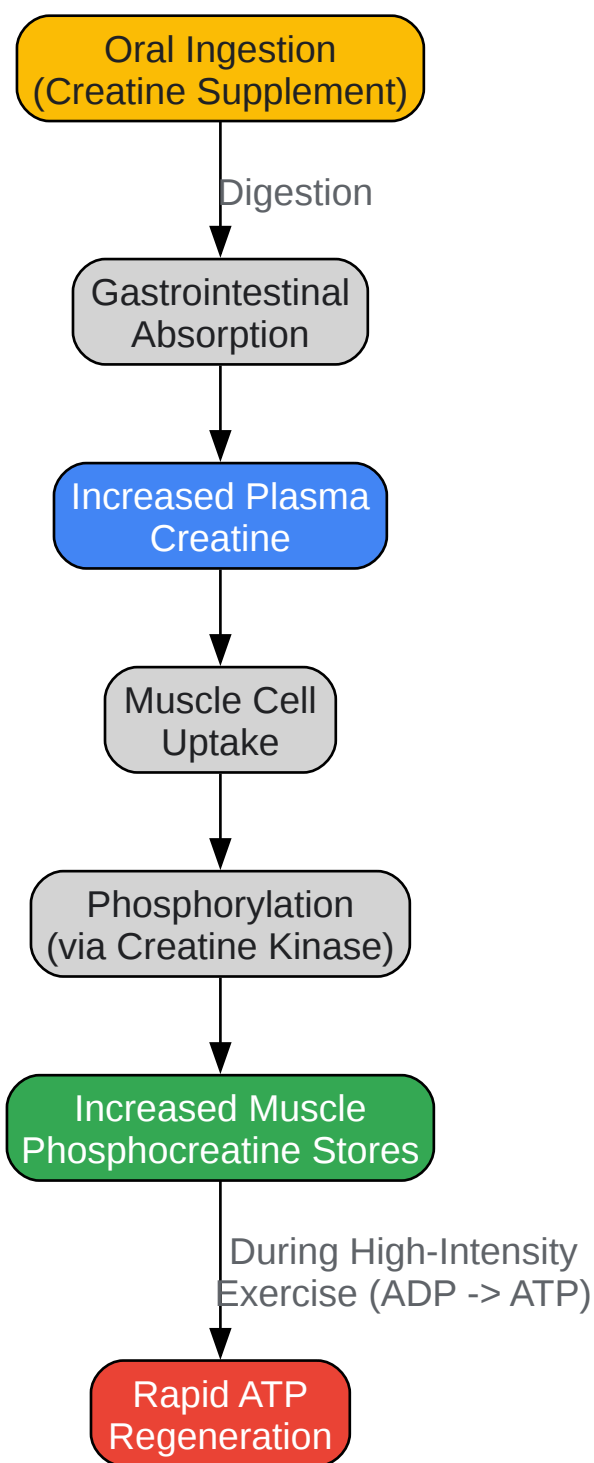
- Flow Rate: Typically 0.8 to 1.5 mL/min.
- Detection Wavelength: 205-210 nm.
- Injection Volume: 10-20 μ L.
- Data Analysis:
 - Inject the standard solutions to generate a calibration curve for each compound (Creatine, Creatinine, DCD).
 - Inject the prepared sample solution.
 - Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the reference standards.
 - Calculate the purity of the creatine compound and the concentration of each impurity in the original sample.

Visualizations



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Caption: Workflow for the validation of creatine purity by HPLC.



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Caption: Simplified metabolic pathway of creatine supplementation.

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